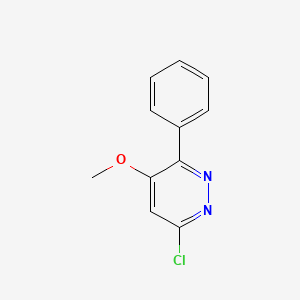

6-Chloro-4-methoxy-3-phenylpyridazine

Description

Overview of Pyridazine (B1198779) Heterocycles in Medicinal and Agrochemical Research

The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. guidechem.com This arrangement imparts unique electronic properties, including a high dipole moment and the capacity for robust hydrogen bonding, which are crucial for interactions with biological targets. mdpi.com Consequently, pyridazine derivatives have been extensively investigated and are integral to numerous commercial products.

In medicinal chemistry , the pyridazine core is found in drugs with a vast range of therapeutic applications. thieme-connect.com These include treatments for cancer, hypertension, inflammation, and infectious diseases. acs.orgnih.govmdpi.com The structural versatility of the pyridazine ring allows for easy substitution, enabling chemists to fine-tune the pharmacological profile of a molecule to enhance efficacy and selectivity. acs.org For instance, different substitution patterns on the pyridazine ring have led to the development of potent inhibitors for enzymes like cyclin-dependent kinase 2 (CDK2), which is a target in cancer therapy. nih.govnih.gov

In agrochemical research , pyridazines are equally significant, forming the basis of various herbicides, insecticides, and fungicides. acs.orgmarketpublishers.com Herbicides containing the pyridazine moiety, such as pyridafol (B1214434) and pyridate, are known to be effective in crop protection. guidechem.com Recently, new pyridazine derivatives have been developed that target enzymes like phytoene (B131915) desaturase (PDS), a critical component in carotenoid biosynthesis in plants, leading to bleaching and herbicidal effects. chemicalbook.com The ability to introduce diverse functional groups onto the pyridazine scaffold allows for the creation of new agrochemicals with improved potency and environmental profiles. nih.govmarketpublishers.com

Historical Development and Academic Interest in Pyridazine Derivatives

The first pyridazine was synthesized in the late 19th century by Emil Fischer during his investigations of the condensation reaction between phenylhydrazine (B124118) and levulinic acid. guidechem.com However, it was the synthesis of the parent heterocycle from maleic hydrazide that provided a more accessible route for broader chemical exploration. guidechem.com

For many decades, interest in pyridazines grew steadily, with researchers focusing on the synthesis of various derivatives and the exploration of their fundamental chemical properties. A significant surge in academic and industrial interest occurred in the latter half of the 20th century, as the wide-ranging biological activities of these compounds became apparent. thieme-connect.com The development of modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions, has revolutionized the functionalization of the pyridazine nucleus. nih.govnih.govresearchgate.net These techniques allow for the precise and efficient introduction of aryl, alkyl, and other groups onto the pyridazine ring, which was previously challenging. researchgate.netrsc.org This has dramatically expanded the chemical space available for exploration and has accelerated the discovery of new pyridazine-based drugs and agrochemicals. thieme-connect.comacs.org

Rationale for Comprehensive Investigation of 6-Chloro-4-methoxy-3-phenylpyridazine

The specific compound, this compound, represents a molecule of significant research interest due to the unique combination of its substituents on the pyridazine core. While detailed studies on this exact compound are not widely published, a rationale for its investigation can be constructed based on the known influence of its constituent parts in related chemical series.

The pyridazine ring itself is an electron-deficient system, a property that influences its reactivity and interactions. nih.gov The substituents on this particular molecule are strategically placed at positions 3, 4, and 6, which are common locations for functionalization in bioactive pyridazines. acs.orgnih.gov

The 6-Chloro Substituent: The presence of a chlorine atom is a common feature in many active pharmaceutical ingredients and agrochemicals. The chloro group is known to modulate a molecule's lipophilicity, which affects its ability to cross biological membranes. It can also enhance binding affinity to target proteins through halogen bonding and can block sites of metabolism, thereby improving the compound's pharmacokinetic profile. In a recent study on new pyridazine herbicides, the 6-chloro group was identified as a key component for potent post-emergence herbicidal activity. chemicalbook.com

The 3-Phenyl Substituent: The introduction of a phenyl group provides a large, rigid scaffold that can engage in significant van der Waals and π-π stacking interactions within a protein's binding site. Many biologically active pyridazines are substituted with an aryl group at the 3- or 6-position, highlighting the importance of this feature for activity. thieme-connect.comacs.org Palladium-catalyzed cross-coupling reactions are a modern and efficient way to introduce such groups. nih.govnih.gov

The 4-Methoxy Substituent: The methoxy (B1213986) group at the C4 position is a notable feature. Methoxy groups can act as hydrogen bond acceptors and influence a molecule's solubility and electronic properties. Its placement at the 4-position is less common than at the 3- or 6-positions, making this compound an interesting candidate for exploring novel structure-activity relationships.

Therefore, the combination of these three distinct chemical moieties on a single pyridazine scaffold makes this compound a compelling subject for comprehensive investigation. Its structure suggests potential applications in medicinal chemistry, possibly as an anticancer agent, or in agrochemical science. Detailed synthesis, characterization, and biological evaluation are warranted to unlock its full potential.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 40020-02-8 |

| Molecular Formula | C₁₁H₉ClN₂O |

| Molecular Weight | 220.66 g/mol |

| InChI Key | QQPPLPQPYYLNDE-UHFFFAOYSA-N |

| SMILES | COC1=CC(=NN=C1C2=CC=CC=C2)Cl |

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-methoxy-3-phenylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-15-9-7-10(12)13-14-11(9)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQPPLPQPYYLNDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NN=C1C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20559308 | |

| Record name | 6-Chloro-4-methoxy-3-phenylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40020-02-8 | |

| Record name | 6-Chloro-4-methoxy-3-phenylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 6 Chloro 4 Methoxy 3 Phenylpyridazine

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H, ¹³C, 2D-NMR)

Electronic Absorption Spectroscopy (Ultraviolet-Visible)

Ultraviolet-Visible (UV-Vis) spectroscopic data for 6-Chloro-4-methoxy-3-phenylpyridazine has been reported. The analysis was conducted under neutral, acidic, and alkaline conditions, revealing distinct absorption maxima (λmax). chemicalbook.comrsc.org These values provide information about the electronic transitions within the molecule.

The molar extinction coefficients (ε) and their logarithms (log ε) quantify the extent to which the compound absorbs light at specific wavelengths. The observed shifts in absorption maxima under different pH conditions can be attributed to the protonation or deprotonation of the pyridazine (B1198779) ring.

| Condition | λmax (nm) | Molar Extinction Coefficient (ε, L·mol-1·cm-1) | Log ε |

|---|---|---|---|

| Neutral | 295 | 2,533 | 3.40 |

| 246 | 14,415 | 4.16 | |

| 204 | 22,393 | 4.35 | |

| Acidic | 295 | 2,790 | 3.45 |

| 247 | 14,275 | 4.15 | |

| 204 | 24,257 | 4.38 | |

| Alkaline | 307 | 8,809 | 3.95 |

| 295 | Data not specified |

Mass Spectrometric Techniques for Molecular Identification and Fragmentation Analysis

While the compound this compound is listed in databases with analysis by Gas Chromatography-Electron Ionization (GC-EI) mass spectrometry, detailed experimental mass spectra and a comprehensive analysis of its fragmentation patterns are not available in the reviewed literature. biosynth.com Such data would be crucial for confirming the molecular weight and providing evidence for the compound's structural components.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

No publicly accessible X-ray crystallography data for this compound could be located. A crystal structure determination would provide definitive information on its solid-state molecular conformation, including bond lengths, bond angles, and details of intermolecular interactions and crystal packing.

Detailed Conformational Analysis and Isomeric Considerations

A detailed conformational analysis of this compound, which would describe the spatial arrangement of its atoms and the rotation around its single bonds, particularly concerning the orientation of the phenyl and methoxy (B1213986) groups relative to the pyridazine ring, has not been found in the surveyed literature. Such studies, often supported by computational modeling, are essential for understanding the molecule's three-dimensional structure and its potential interactions.

Computational Chemistry and Theoretical Investigations of 6 Chloro 4 Methoxy 3 Phenylpyridazine

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

No published studies were found that performed Density Functional Theory (DFT) calculations to determine the optimized geometry and electronic structure of 6-Chloro-4-methoxy-3-phenylpyridazine. Such calculations are fundamental in computational chemistry for providing insights into the molecule's stability, reactivity, and spectroscopic properties.

There is no available research detailing the Frontier Molecular Orbital (FMO) analysis of this compound. This type of analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and its ability to participate in chemical reactions. The energy gap between the HOMO and LUMO levels is a key indicator of molecular stability.

Specific Molecular Electrostatic Potential (MEP) maps for this compound have not been published. MEP mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites that are prone to electrophilic or nucleophilic attack, which is essential for predicting intermolecular interactions.

Detailed theoretical predictions of the vibrational frequencies (infrared and Raman spectra) and electronic spectra (UV-Vis) for this compound, derived from computational methods, are not present in the current scientific literature. These predictions, when compared with experimental data, help to confirm the molecular structure and understand its electronic transitions.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

There is a lack of published research employing Molecular Dynamics (MD) simulations to study the conformational landscapes and solvation effects of this compound. MD simulations are powerful for understanding how the molecule behaves over time in different environments, such as in a solvent, which is critical for predicting its behavior in biological systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

No specific Quantitative Structure-Activity Relationship (QSAR) models have been developed for this compound. QSAR studies are used to correlate the chemical structure of a compound with its biological activity, providing a predictive framework for designing new and more potent molecules. The compound is mentioned as a metabolite or related substance to the herbicide Pyridate, but no QSAR studies are provided. publications.gc.caaquaref.frpublications.gc.ca

Molecular Docking Studies for Ligand-Target Interaction Prediction

While the pyridazine (B1198779) scaffold is of interest in medicinal chemistry, no molecular docking studies have been specifically reported for this compound. Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a specific target protein, offering critical insights into its potential mechanism of action as a drug or other bioactive agent.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface, Energy Frameworks)

No published data is available for the intermolecular interaction analysis of this compound.

Chemical Reactivity and Derivatization Strategies for 6 Chloro 4 Methoxy 3 Phenylpyridazine Analogues

Nucleophilic Aromatic Substitution Reactions on the Pyridazine (B1198779) Ring

The pyridazine ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms. This electronic characteristic facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at positions activated by good leaving groups like a halogen. libretexts.org In 6-chloro-4-methoxy-3-phenylpyridazine, the chlorine atom at the C-6 position is susceptible to displacement by a variety of nucleophiles. youtube.com This reactivity is a cornerstone for introducing diverse functional groups onto the pyridazine core.

The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group (chloride ion) to restore aromaticity. libretexts.org The reaction is highly effective for synthesizing new derivatives by introducing nitrogen, oxygen, or sulfur-based functionalities.

Common nucleophilic substitution reactions on related chloropyridazine systems include:

Amination: Reaction with primary or secondary amines is a straightforward method to introduce substituted amino groups. These reactions often proceed under mild conditions, sometimes simply by heating the reactants in a suitable solvent. For instance, reactions of heteroaryl chlorides in the pyrimidine (B1678525) and pyrazine (B50134) series with amines can occur readily in water. researchgate.net

Hydrazinolysis: The displacement of the chloro group with hydrazine (B178648) hydrate (B1144303) is a key step in synthesizing hydrazinylpyridazines. iau.ir These intermediates are versatile precursors for constructing fused heterocyclic systems, such as tetrazolo[1,5-b]pyridazines, through subsequent diazotization. iau.ir

Alkoxylation/Hydroxylation: While the target molecule already contains a methoxy (B1213986) group, the chloro group can be substituted by other alkoxides or hydroxide (B78521) ions to yield ethers or pyridazinones, respectively. For example, 2,4,6-trinitrochlorobenzene readily reacts with aqueous sodium hydroxide at room temperature to replace the chlorine with a hydroxyl group. libretexts.org

The reactivity in SNAr can be influenced by the substituents on the ring. The electron-donating methoxy group at C-4 and the phenyl group at C-3 may modulate the electrophilicity of the C-6 position, but the overarching electron-withdrawing nature of the pyridazine nitrogens typically ensures that substitution at the chloro-position remains a viable synthetic route.

Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for forming C-C and C-heteroatom bonds, and they are particularly effective for functionalizing heteroaryl halides. northwestern.edu For this compound, the C-Cl bond serves as an excellent handle for a range of these transformations, including the Suzuki-Miyaura, and Buchwald-Hartwig reactions. researchgate.netwikipedia.org

Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for forming C-C bonds by coupling the aryl chloride with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. sigmaaldrich.com A variety of palladium catalysts and ligands have been developed to efficiently couple even less reactive aryl chlorides. researchgate.netnih.gov For instance, catalyst systems involving bulky phosphine (B1218219) ligands like SPhos or the use of microwave irradiation have been shown to promote the smooth coupling of 6-chloropyridazinone derivatives with various arylboronic acids in moderate to good yields. nih.govlookchem.com This strategy allows for the introduction of a wide array of aryl and heteroaryl substituents at the 6-position of the pyridazine ring.

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Chloro-pyridazine Analogues This interactive table provides examples of reaction conditions used in Suzuki-Miyaura cross-coupling of related chloropyridazine substrates.

| Electrophile | Coupling Partner | Catalyst / Ligand | Base | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 6-chloro-5-dialkylaminopyridazinone | Arylboronic acid | Pd-SPhos catalyst system | - | - | 135-140 °C, 30 min (Microwave) | Moderate to Good | nih.gov |

| 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine | Thien-2-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | Reflux | - | researchgate.net |

| 4-bromo-6-chloro-3-phenylpyridazine | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | - | - | researchgate.net |

| 6-chloro-1,3,5-triazine-2,4-diamine | Phenylboronic acid | - | - | - | - | - | researchgate.net |

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling aryl halides with amines. wikipedia.orgorganic-chemistry.org It has largely superseded harsher classical methods for synthesizing aryl amines due to its broad substrate scope and high functional group tolerance. wikipedia.org The development of sophisticated phosphine ligands has been critical to the reaction's success, allowing for the coupling of a vast range of primary and secondary amines, and even ammonia (B1221849) equivalents, with aryl chlorides. organic-chemistry.org This reaction is a premier strategy for synthesizing 6-amino-pyridazine derivatives from this compound, opening access to a large chemical space of novel analogues. northwestern.edu

Site-Selective Functionalization and Analog Generation

Site-selective functionalization is a key challenge and opportunity in organic synthesis, particularly when working with molecules possessing multiple potentially reactive sites. While this compound has one primary reactive handle (the C-Cl bond), the concept of site-selectivity is crucial when designing syntheses of its analogues from more complex precursors, such as dihalopyridazines. rsc.org

The regioselectivity of palladium-catalyzed cross-coupling reactions on di- or poly-halogenated heterocycles is often governed by a combination of electronic and steric factors, as well as the choice of catalyst and ligands. rsc.orgnsf.gov

Inherent Substrate Bias: In many nitrogen-containing heterocycles, C-X bonds adjacent (alpha) to a nitrogen atom are more reactive in cross-coupling reactions. nsf.gov However, for pyridazines, the situation can be more complex. For 3,6-dihalopyridazines, mono-functionalization can often be achieved with high efficiency. rsc.org

Substituent Effects: The presence of other substituents on the pyridazine ring can direct the regioselectivity of a reaction. For example, in studies on 3,6-dichloropyridazines, an amine substituent at the C4-position was found to promote Suzuki-Miyaura coupling at the proximal C3-position, while a bulkier N-Boc protected amine directed the reaction to the distal C6-position. rsc.org This highlights how the existing methoxy group in the target scaffold could influence the relative reactivity if a second leaving group were present on the ring.

Ligand Control: The choice of phosphine ligand in a palladium-catalyzed reaction can dramatically alter or even reverse the inherent site selectivity of a substrate. nsf.govresearchgate.net For example, the reaction of 3,5-dichloropyridazine (B104411) can be directed to either the C3 or C5 position by switching from a dppf ligand to a QPhos ligand. researchgate.net

By strategically manipulating these factors, chemists can selectively functionalize one position on a poly-halogenated pyridazine precursor, leaving other positions available for subsequent transformations. This allows for the systematic and controlled generation of a diverse library of analogues from a common intermediate.

Strategic Design and Synthesis of Novel this compound Derivatives

The design and synthesis of novel derivatives based on the this compound scaffold are often driven by the search for new therapeutic agents, as the pyridazine nucleus is a well-established pharmacophore found in numerous biologically active compounds. nih.govacs.orgbiosynth.com Synthetic strategies leverage the reactivity discussed in the previous sections to build molecular diversity around the core structure.

Common design strategies include:

Scaffold Hopping and Hybridization: This approach involves replacing a known active core (e.g., a pyrazole (B372694) or pyrimidine) with the pyridazine ring while retaining key pharmacophoric features. acs.orgresearchgate.net For example, one might hybridize the pyridazine scaffold with moieties known to interact with specific biological targets, such as the 4-fluorophenyl group found in many JNK1 inhibitors. acs.org

Bioisosteric Replacement: Functional groups on a lead compound are replaced with other groups that have similar physical or chemical properties (bioisosteres), with the aim of improving potency, selectivity, or pharmacokinetic properties. The versatile reactivity of the C-Cl bond at the 6-position is ideal for this approach, allowing it to be replaced with a wide variety of groups via SNAr or cross-coupling reactions. researchgate.net

Structure-Activity Relationship (SAR) Exploration: A library of analogues is synthesized where a specific position on the molecule is systematically varied. The reactivity of the 6-chloro group allows for the facile introduction of numerous aryl, heteroaryl, and amino substituents at this position. The resulting compounds are then tested to build an understanding of how changes at this position affect biological activity.

The synthesis of such libraries often starts with a key intermediate, which could be this compound itself or a precursor like 3,6-dichloropyridazine (B152260). iau.irresearchgate.net A divergent synthetic plan can then be executed, where this common starting material is subjected to various derivatization reactions (SNAr, Suzuki, Buchwald-Hartwig, etc.) to rapidly generate a multitude of final compounds for evaluation. nih.gov

Mechanistic Pharmacological and Biological Research on Pyridazine Derivatives, Including 6 Chloro 4 Methoxy 3 Phenylpyridazine

Investigations into Molecular Targets and Biochemical Pathways

Research into the molecular underpinnings of the bioactivity of pyridazine (B1198779) derivatives has identified several key protein targets and biochemical pathways through which these compounds exert their effects.

Enzyme Inhibition Studies (e.g., JNK1, Cholinesterases, Photosystem II)

JNK1 Inhibition: Certain 3,6-disubstituted pyridazine derivatives have been investigated as potential anticancer agents by targeting the c-Jun N-terminal kinase-1 (JNK1) pathway. nih.govresearchgate.netproquest.comnih.govresearchgate.net One study reported a novel series of 3,6-disubstituted pyridazine derivatives designed through scaffold hopping and hybridization. nih.govresearchgate.net Compound 9e from this series demonstrated significant growth inhibition across the NCI-60 cancer cell line panel and was found to downregulate JNK1 gene expression and reduce the protein levels of its phosphorylated form in vivo. nih.govresearchgate.netproquest.comnih.gov Molecular docking and dynamics simulations further supported the stable binding of this compound within the JNK1 binding pocket. nih.govnih.gov The design of these inhibitors sometimes involves the hybridization of the pyridazine ring with other pharmacophores known for JNK1 inhibitory activity, such as a 4-fluorophenyl group. researchgate.netproquest.com

Cholinesterase Inhibition: The pyridazine nucleus is a key feature in the development of inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease. nih.govresearchgate.netmedwinpublishers.com A series of 3-amino-6-phenylpyridazines were synthesized and evaluated for their AChE inhibitory activity, with some derivatives showing a significant increase in potency compared to the parent compound, minaprine (B1677143). nih.gov Structure-activity relationship studies highlighted the importance of a central pyridazine ring and a lipophilic cationic head for high AChE inhibition. nih.gov Other research has focused on 6-substituted-3(2H)-pyridazinone derivatives, with some compounds emerging as dual inhibitors of both AChE and BChE. researchgate.net For instance, compound VI2a showed 25.02% inhibition against AChE and 51.70% against BChE. researchgate.net The pyridazinone scaffold is considered a promising starting point for developing new BChE inhibitors. researchgate.net

Photosystem II Inhibition: Phenylpyridazine derivatives are classified as inhibitors of Photosystem II (PSII), a key protein complex in plant photosynthesis. idosi.org These compounds bind to the D1 protein of the PSII complex, blocking electron transport and thereby inhibiting photosynthesis. idosi.org This mechanism of action makes them effective as herbicides. idosi.org

Structure-Activity Relationship (SAR) Studies of Pyridazine Scaffolds

The biological activity of pyridazine derivatives is highly dependent on the nature and position of substituents on the pyridazine ring. SAR studies are crucial for optimizing the potency and selectivity of these compounds.

Impact of Substituent Variation on Biological Activity Profiles

SAR studies on various pyridazine scaffolds have provided valuable insights into how different substituents influence their biological activities. In the context of anticancer research, the pyridazine scaffold is considered "privileged" due to its wide range of biological activities. researchgate.netnih.gov

For JNK1 inhibitors based on a 3,6-disubstituted pyridazine scaffold, the presence of a 4-fluorophenyl group has been identified as being responsible for high inhibitory activity. proquest.com The hybridization of the pyridazine ring with this group was a key strategy in the design of potent inhibitors. proquest.com

In the development of cholinesterase inhibitors, SAR studies of 3-amino-6-phenylpyridazines revealed that a 4-5 carbon unit distance between the pyridazine ring and a cationic head was critical for high AChE inhibition. nih.gov For pyridazinone derivatives, the substituents on the pyridazine ring and an attached benzenesulfonohydrazide (B1205821) moiety were varied to explore their impact on AChE and BChE inhibition. researchgate.net

In Vitro Studies on Cellular Mechanisms

The therapeutic potential of pyridazine derivatives is often initially assessed through in vitro studies that evaluate their effects on cellular processes, such as proliferation and microbial growth.

Antiproliferative Activity and Cancer Cell Line Responses

Numerous studies have demonstrated the antiproliferative activity of pyridazine derivatives against a variety of cancer cell lines.

One study on novel 3,6-disubstituted pyridazine derivatives targeting the JNK1 pathway showed that compound 9e exhibited the highest growth inhibition against most of the NCI-60 cancer cell lines at a 10 µM concentration. proquest.com Another research effort led to the discovery of imidazo[1,2-b]pyridazine-based compounds as potent Mps1 kinase inhibitors. medwinpublishers.com Specifically, compound 27f from this series displayed remarkable antiproliferative activity in the nanomolar range against various cancer cell lines, with an IC50 of 6.0 nM in A549 lung cancer cells. medwinpublishers.com

The antiproliferative effects of 3(2H)-pyridazinone derivatives have also been explored. These compounds have shown cytotoxic effects against human colon carcinoma HCT116 cells, with the degree of cytotoxicity varying based on the substituents on the pyridazine ring. nih.gov

| Compound Class | Specific Compound | Target | Cancer Cell Line | Activity | Source |

|---|---|---|---|---|---|

| 3,6-Disubstituted Pyridazine | 9e | JNK1 Pathway | NCI-60 Panel | Highest growth inhibition in series | proquest.com |

| Imidazo[1,2-b]pyridazine | 27f | Mps1 Kinase | A549 (Lung) | IC50 = 6.0 nM | medwinpublishers.com |

| 3(2H)-Pyridazinone | Not specified | Not specified | HCT116 (Colon) | Cytotoxic effects observed | nih.gov |

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral Mechanisms)

The pyridazine scaffold is also a key component in the development of agents with antimicrobial, antifungal, and antiviral properties.

Antibacterial and Antifungal Activity: New pyridazinium compounds have shown both antimicrobial and antifungal activities. nih.gov SAR studies in this series indicated that cis-isomers are generally more active than their trans-counterparts, and the saturation level of the pyrrolopyridazine ring influences the activity spectrum. nih.gov For instance, saturated derivatives were more effective against Pseudomonas aeruginosa and Candida albicans, while partially saturated ones were more active against Staphylococcus aureus and Bacillus subtilis. nih.gov The synthesis of heterocyclic compounds starting from 6-chloropyridazin-3-(2H)-thione has yielded derivatives with significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net Imidazo[1,2-b]pyridazine derivatives have also been synthesized and shown to have broad-spectrum antifungal activities against various phytopathogenic fungi, with some compounds being significantly more potent than the commercial fungicide hymexazol. researchgate.net

Antiviral Activity: Pyridine-containing and pyridine-fused heterocycles have demonstrated a broad range of antiviral activities against viruses such as HIV, HCV, and HBV. nih.gov The mechanisms of action for these derivatives are varied and can include the inhibition of viral reverse transcriptase, polymerase, and other key viral enzymes. nih.gov Some pyridazine derivatives have been specifically investigated for their potential as anti-HIV-1 agents and for activity against the Hepatitis A virus (HAV). nih.gov

| Compound Class | Activity Type | Target Organisms | Key Findings | Source |

|---|---|---|---|---|

| Pyridazinium compounds | Antibacterial, Antifungal | P. aeruginosa, C. albicans, S. aureus, B. subtilis | Cis-isomers more active; saturation affects spectrum. | nih.gov |

| Derivatives of 6-chloropyridazin-3(2H)-thione | Antibacterial, Antifungal | Gram-positive and Gram-negative bacteria, fungi | Some derivatives showed high activity. | researchgate.net |

| Imidazo[1,2-b]pyridazine | Antifungal | Phytopathogenic fungi | Broad-spectrum activity, some more potent than hymexazol. | researchgate.net |

| Pyridine-containing heterocycles | Antiviral | HIV, HCV, HBV | Inhibition of various viral enzymes. | nih.gov |

Anti-inflammatory and Immunomodulatory Pathways

The pyridazinone core is a well-established framework for the development of anti-inflammatory agents, often with reduced ulcerogenic side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net Many pyridazine derivatives exert their anti-inflammatory effects through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2). researchgate.netnih.gov The selective inhibition of COX-2 over COX-1 is a critical goal in the design of safer anti-inflammatory drugs, and the pyridazine scaffold has proven to be a promising starting point for achieving this selectivity. researchgate.net

Furthermore, some pyridazinone derivatives have been shown to modulate the activity of N-formyl peptide receptors (FPRs), which are G-protein-coupled receptors involved in leukocyte inflammatory activities. nih.gov By acting as agonists or antagonists at these receptors, pyridazinone compounds can influence the inflammatory response. nih.gov Additionally, certain derivatives can inhibit lipopolysaccharide (LPS)-induced neuroinflammation, indicating a role in modulating inflammatory pathways within the central nervous system. nih.gov The anti-inflammatory potential of pyridazine derivatives is often linked to their ability to suppress the production of pro-inflammatory cytokines and mediators. For instance, new pyrazole (B372694)–pyridazine hybrids have been shown to inhibit TNF-α, IL-6, and PGE-2 in LPS-induced macrophages. nih.gov While direct studies on 6-Chloro-4-methoxy-3-phenylpyridazine are limited, its structural similarity to other anti-inflammatory pyridazines suggests it may also interact with these pathways.

Neuroprotective Mechanisms and Neuroinflammation Modulation

Neuroinflammation, mediated by glial cells such as microglia and astrocytes, is a key contributor to the pathogenesis of neurodegenerative disorders. nih.gov Pyridazine derivatives have emerged as potential therapeutic agents in this area. One of the key mechanisms of neuroprotection for some pyridazine derivatives is the activation of the Excitatory Amino Acid Transporter 2 (EAAT2). unisi.itnih.govunisi.itacs.org EAAT2 is crucial for clearing excess glutamate (B1630785) from the synaptic cleft, thereby preventing excitotoxicity, a major cause of neuronal damage. unisi.it A pyridazine derivative, LDN-212320, has been identified as a potent activator of EAAT2 at the translational level, offering neuronal protection. nih.govunisi.it

Antioxidant Activity and Related Pathways

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases, including inflammatory conditions. Pyridazine derivatives have been investigated for their antioxidant properties, which are often linked to their ability to scavenge free radicals. nih.govtandfonline.com Studies on various 2H-pyridazine-3-one and 6-chloropyridazine analogues have demonstrated significant superoxide (B77818) anion scavenging effects and inhibition of lipid peroxidation. tandfonline.com

The antioxidant activity of pyridazine derivatives is influenced by their chemical structure. For instance, compounds with specific substitutions, such as chloro/fluorophenyl amine and fluorophenylpiperazine side chains, have shown high antioxidant activity. tandfonline.com The presence of an oxo group and a carboxylate group has also been identified as important for the antioxidant capacity of certain pyridazine derivatives. ajol.info Computational studies have been employed to investigate the antioxidative properties of pyridazine derivatives through mechanisms such as hydrogen atom transfer (HAT), single electron transfer (SET), and sequential proton loss electron transfer (SPLET). researchgate.net While direct experimental data on the antioxidant activity of this compound is scarce, the presence of the chloro and methoxy (B1213986) groups on the pyridazine ring could influence its electron-donating or -withdrawing properties, thereby affecting its potential as an antioxidant.

Table 1: Antioxidant Activity of Selected Pyridazine Derivatives

| Compound Type | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|

| 2H-pyridazine-3-one derivatives | Superoxide anion scavenging, Lipid peroxidation inhibition | Strong inhibitory effect on superoxide anion (84-99% at 10⁻³ M). | nih.govtandfonline.com |

| 6-chloropyridazine analogues | Superoxide anion scavenging | Significant superoxide anion scavenging effect. | tandfonline.com |

| Pyridazine-5-carbonitrile derivatives | DPPH radical scavenging | Good antioxidant activity, influenced by oxo and carboxylate groups. | ajol.info |

Antiplatelet and Antihypertensive Mechanisms

The pyridazine scaffold is also a key feature in compounds designed to modulate cardiovascular function, including those with antiplatelet and antihypertensive properties.

Antiplatelet Activity: Uncontrolled platelet aggregation can lead to thrombosis and cardiovascular events. Several pyridazinone derivatives have been synthesized and evaluated as inhibitors of platelet aggregation. nih.govsmmu.edu.cnnih.gov Some of these compounds have shown potent inhibitory effects on collagen-induced platelet aggregation, with IC50 values in the low micromolar range. nih.gov Mechanistic studies on some of the most active compounds suggest a selective action on the biochemical pathways triggered by collagen in platelets, without affecting aggregation induced by other agonists like thrombin. nih.gov The structure-activity relationship studies of 4,5-disubstituted-6-phenyl-3(2H)-pyridazinones have indicated that these compounds can be more active than their 5-substituted analogues. nih.gov

Antihypertensive Activity: Pyridazine derivatives have been explored for their antihypertensive effects. nih.govtandfonline.comijpsr.comnih.gov Some N-1H-pyrrol-1-yl-3-pyridazinamines have demonstrated moderate to strong antihypertensive activity in spontaneously hypertensive rats, with a slow onset of action. nih.gov The mechanism of action for some pyridazine-based antihypertensives is attributed to their vasorelaxant activity. tandfonline.com For example, the pyridopyridazine (B8481360) compound BQ 22-708 has been shown to reduce mean arterial pressure by lowering peripheral resistance. nih.gov This vasodilation is often accompanied by an increase in heart rate and cardiac output. nih.gov

While direct evidence for the antiplatelet or antihypertensive activity of this compound is not available, its core structure is present in other cardiovascularly active pyridazines.

Antidepressant and Serotonergic/Dopaminergic Activities (Mechanistic)

The pyridazine nucleus is a component of several compounds with antidepressant and neuromodulatory properties. nih.govacs.orgacs.orgnih.gov Minaprine, a 3-aminopyridazine (B1208633) derivative, exhibits a dual dopaminomimetic and serotoninomimetic activity profile in animal models of depression. nih.govacs.org Structure-activity relationship studies of minaprine analogues have revealed that the serotonergic and dopaminergic activities can be dissociated. nih.govacs.org

Serotonergic activity appears to be primarily influenced by the substituent at the 4-position of the pyridazine ring. nih.govacs.org In contrast, dopaminergic activity seems to be dependent on the presence of a para-hydroxylated aryl ring at the 6-position of the pyridazine ring. nih.govacs.org Other pyridazin-3-one derivatives have been shown to potentiate head twitches produced by L-5-hydroxytryptophan in mice, suggesting an interaction with the serotonergic system. nih.gov The arylpiperazine moiety, often linked to pyridazine scaffolds, is a common feature in ligands targeting serotonergic and dopaminergic receptors. mdpi.com Given that this compound possesses a phenyl group at the 3-position and a methoxy group at the 4-position, it is conceivable that it could interact with serotonergic and/or dopaminergic pathways, although this remains to be experimentally verified.

Table 2: Structure-Activity Relationships of Pyridazine Derivatives in Neuromodulation

| Activity | Structural Feature Correlation | Reference |

|---|---|---|

| Serotonergic Activity | Primarily correlated with the substituent at the 4-position of the pyridazine ring. | nih.govacs.org |

| Dopaminergic Activity | Dependent on the presence of a para-hydroxylated aryl ring at the 6-position of the pyridazine ring. | nih.govacs.org |

Scaffold Hopping and Hybridization in Rational Drug Design

Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure of a molecule with a chemically different scaffold while retaining its biological activity. niper.gov.in This approach is used to discover novel compounds with improved properties, such as enhanced efficacy, better pharmacokinetic profiles, or to navigate around existing patents. niper.gov.in The pyridazine ring is considered a privileged structure in drug design and has been successfully employed in scaffold hopping strategies. acs.orgresearchgate.netnih.govrsc.org For example, the pyrazole ring in a JNK1 inhibitor was expanded to a pyridazine ring through scaffold hopping to create novel anticancer agents. acs.org

Hybridization involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially synergistic or additive biological activities. The pyridazine scaffold is frequently used as a core to link other pharmacophoric groups. nih.govacs.orgmdpi.com For instance, pyrazole–pyridazine hybrids have been designed as selective COX-2 inhibitors for anti-inflammatory applications. nih.gov Similarly, pyridine-thiazole hybrid molecules have been developed as potential anticancer agents. mdpi.com

The compound this compound, with its distinct substitution pattern, could serve as a starting point or a target for both scaffold hopping and hybridization approaches in the rational design of new therapeutic agents targeting a variety of biological pathways.

Future Research Directions and Current Challenges in Pyridazine Chemistry

Advancements in Asymmetric Synthesis and Catalyst Development

A primary challenge in medicinal chemistry is the synthesis of enantiomerically pure compounds, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. The development of asymmetric methods for pyridazine (B1198779) synthesis and functionalization is, therefore, a critical research frontier.

Recent progress has focused on metal-catalyzed cross-coupling reactions—such as Suzuki-Miyaura, Sonogashira, and Heck—to functionalize the pyridazine ring. researchgate.netnih.gov These methods have been instrumental in creating a diverse range of substituted pyridazines. nih.gov However, a significant challenge remains in achieving high regioselectivity, especially in the functionalization of electronically deficient heterocycles like pyridazine. researchgate.netrsc.org Future research will likely focus on the design of novel chiral ligands for transition metals (e.g., palladium, copper, iron) that can control the stereochemistry of these transformations. researchgate.netnih.gov For instance, the development of chiral phosphine-phosphite ligands has shown promise in asymmetric gold catalysis for synthesizing fused pyridazine derivatives. acs.org

Organocatalysis is also emerging as a powerful tool, offering a metal-free alternative for asymmetric synthesis. mdpi.com Researchers are exploring the use of chiral organic molecules to catalyze reactions like aza-Diels-Alder cycloadditions, which can construct the pyridazine ring with high enantioselectivity. researchgate.netorganic-chemistry.org The development of catalysts that are not only efficient and selective but also robust and recyclable will be a key objective moving forward.

Key Research Objectives:

Design of novel chiral ligands for regioselective and stereoselective metal-catalyzed functionalization. researchgate.netrsc.org

Exploration of organocatalytic and photocatalytic methods for asymmetric pyridazine synthesis. mdpi.comacs.org

Development of catalytic systems for the direct and selective C-H functionalization of the pyridazine core. researchgate.netnih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The discovery of new drug candidates is a time-consuming and expensive process. mdpi.com The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize this landscape by accelerating the identification and optimization of novel pyridazine-based compounds. ijirt.orgnih.gov

AI algorithms, particularly deep learning models like graph neural networks, can analyze vast datasets of chemical structures and biological activities to predict the properties of new molecules. nih.govastrazeneca.com This includes predicting absorption, distribution, metabolism, elimination, and toxicity (ADMET) profiles, as well as binding affinities to specific biological targets. mdpi.comnih.gov By using in silico screening, researchers can prioritize the synthesis of pyridazine derivatives with the highest probability of success, significantly reducing the number of compounds that need to be physically made and tested. nih.gov

Furthermore, AI is being employed for de novo drug design, where algorithms generate entirely new molecular structures optimized for a specific biological target. mdpi.com ML models can learn the complex relationships between a compound's structure and its activity, allowing them to propose novel pyridazine scaffolds with enhanced efficacy and better safety profiles. rsc.org Another application is in reaction prediction and synthesis planning, where AI can suggest optimal synthetic routes to target pyridazine molecules, potentially uncovering more efficient and sustainable pathways. ijirt.orgrsc.org

Current Applications and Future Potential:

| AI/ML Application | Description | Future Outlook |

| Virtual Screening | Using ML models to predict the biological activity and properties of large libraries of virtual pyridazine compounds. mdpi.comnih.gov | Increased accuracy through more sophisticated deep learning models and larger, higher-quality datasets. |

| De Novo Design | Generating novel pyridazine structures with desired pharmacological properties using generative AI models. mdpi.com | Integration of multi-objective optimization to simultaneously improve potency, selectivity, and ADMET properties. |

| ADMET Prediction | Predicting the pharmacokinetic and toxicological profiles of pyridazine candidates early in the discovery process. nih.gov | Development of more reliable models to predict complex toxicities and reduce late-stage drug failures. |

| Synthesis Planning | AI algorithms suggesting efficient and novel synthetic pathways for complex pyridazine derivatives. ijirt.org | Fully automated chemical synthesis guided by AI, from route design to robotic execution. |

Elucidation of Complex Biological Pathways and Polypharmacology

Pyridazine derivatives are known to interact with a wide range of biological targets, exhibiting activities such as anticancer, antimicrobial, anti-inflammatory, and cardiotonic effects. nih.govsarpublication.com A significant challenge lies in understanding the precise molecular mechanisms and complex biological pathways through which these compounds exert their effects. The unique physicochemical properties of the pyridazine ring, including its dipole moment and hydrogen bonding capabilities, play a crucial role in molecular recognition at the target site. nih.govblumberginstitute.org

Future research will increasingly focus on systems biology approaches to map the interactions of pyridazine compounds across the cellular landscape. This involves moving beyond a "one target, one drug" paradigm to embrace the concept of polypharmacology, where a single compound is designed to modulate multiple targets simultaneously. nih.gov This is particularly relevant for complex multifactorial diseases like cancer and neurodegenerative disorders. scirp.org

Advanced techniques such as chemical proteomics and high-content screening will be vital for identifying the full spectrum of protein targets for a given pyridazine derivative. Uncovering these complex interactions will not only clarify the compound's mechanism of action but also help in predicting potential off-target effects and identifying opportunities for drug repurposing. nih.gov For instance, studies on fused pyridopyridazine (B8481360) systems show their ability to interact with diverse targets like cyclin-dependent kinases, highlighting their potential in oncology. scirp.org

Sustainable and Green Chemistry Approaches in Pyridazine Synthesis

Traditional methods for synthesizing heterocyclic compounds often rely on harsh reagents, toxic solvents, and energy-intensive conditions, posing environmental and safety concerns. rasayanjournal.co.in A major challenge and a key future direction for pyridazine chemistry is the adoption of sustainable and green chemistry principles. rasayanjournal.co.inresearchgate.net

The development of eco-friendly synthetic protocols is a high priority. This includes the use of safer and more sustainable techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of benign solvents like water or ionic liquids. rasayanjournal.co.in These methods often lead to higher yields, shorter reaction times, and simpler product purification. rasayanjournal.co.in For example, a visible light-mediated, one-pot desulfurization cyclization reaction has been developed for synthesizing triazolopyridine derivatives, eliminating the need for metal catalysts and hazardous solvents. acs.org

Another key green strategy is the development of one-pot, multi-component reactions (MCRs), where three or more reactants are combined in a single step to form the final product. rasayanjournal.co.in MCRs are highly atom-economical and reduce waste generation. Similarly, metal-free protocols, such as the aza-Diels-Alder reaction between 1,2,3-triazines and 1-propynylamines, offer a sustainable and cost-effective alternative to traditional metal-catalyzed methods for constructing pyridazine rings. organic-chemistry.org Recently, a novel photoinitiated rearrangement was developed to convert pyridines directly into pyridazines, bridging a significant gap in synthetic accessibility by leveraging the well-established chemistry of pyridines. nih.gov

Key Green Chemistry Strategies:

Catalysis: Utilizing efficient and recyclable catalysts (metal-based, organocatalysts, or photocatalysts) to lower activation energies and improve reaction efficiency. acs.orgrasayanjournal.co.in

Alternative Energy Sources: Employing microwaves and ultrasound to accelerate reactions and reduce energy consumption. rasayanjournal.co.in

Sustainable Solvents: Replacing hazardous organic solvents with water, supercritical fluids, or biodegradable ionic liquids. rasayanjournal.co.in

Atom Economy: Designing synthetic routes, such as multi-component and cycloaddition reactions, that maximize the incorporation of reactant atoms into the final product. organic-chemistry.orgrasayanjournal.co.in

Q & A

Basic: What are the standard synthetic routes for preparing 6-Chloro-4-methoxy-3-phenylpyridazine?

The synthesis typically involves functionalization of pyridazine cores. For example, microwave-assisted methods (e.g., for analogous 3,6-dichloropyridazines) can accelerate nucleophilic substitution reactions . Key steps include:

- Chlorination : Introducing chlorine at position 6 using POCl₃ or PCl₅ under reflux.

- Methoxy group incorporation : Methoxy substitution at position 4 via nucleophilic displacement with NaOMe/MeOH.

- Phenyl group introduction : Suzuki-Miyaura coupling or direct arylation at position 3 using Pd catalysts.

Characterization via NMR, HPLC, and X-ray crystallography (as in ) is critical to confirm regioselectivity and purity .

Basic: What safety protocols are recommended for handling this compound in the lab?

Based on Safety Data Sheets (SDS) for related pyridazines:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical goggles, and flame-retardant lab coats. Avoid skin contact and inhalation .

- Storage : Keep in tightly sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the methoxy group .

- Waste disposal : Segregate halogenated waste and consult institutional guidelines for hazardous organic compounds .

Advanced: How can regioselectivity challenges during functionalization be addressed?

Regioselectivity in pyridazine derivatives is influenced by electronic and steric factors. Strategies include:

- Directed ortho-metalation : Use directing groups (e.g., methoxy) to control substitution patterns .

- Computational modeling : DFT calculations predict reactive sites by analyzing electron density maps (e.g., position 6 is electron-deficient due to adjacent Cl) .

- Microwave optimization : Enhance reaction kinetics for selective mono-functionalization, avoiding over-chlorination .

Advanced: How do contradictory solubility data in literature impact experimental design?

Discrepancies in solubility (e.g., in DMSO vs. THF) arise from polymorphic forms or impurities. Mitigation strategies:

- Reproducibility checks : Standardize solvent purity (HPLC-grade) and temperature (25°C ± 1°C) .

- Analytical validation : Use DSC/TGA to identify polymorphs and LC-MS to detect trace impurities .

- Co-solvent systems : Blend solvents (e.g., DMSO:EtOH 1:1) to improve dissolution for biological assays .

Advanced: What mechanistic insights exist for its potential antimicrobial activity?

Pyridazines with chloro and aryl groups show activity via:

- Enzyme inhibition : Binding to bacterial dihydrofolate reductase (DHFR) through halogen-π interactions with Phe residues .

- SAR studies : Analogues with 4-methoxy-3-aryl groups exhibit enhanced Gram-positive activity (e.g., S. aureus MIC ≤ 2 µg/mL) .

- Resistance profiling : Test against efflux pump-deficient strains to differentiate target-specific vs. pump-mediated resistance .

Advanced: How can structural modifications improve metabolic stability?

To address rapid hepatic clearance (common in pyridazines):

- Isosteric replacement : Substitute methoxy with trifluoromethoxy (enhances CYP450 resistance) .

- Prodrug design : Mask the 6-Cl group as a phosphonate ester for sustained release .

- In vitro assays : Use hepatocyte microsomes to quantify phase I/II metabolism rates .

Methodological: What techniques validate crystallographic purity post-synthesis?

- Single-crystal X-ray diffraction : Resolve bond angles/lengths (e.g., C-Cl bond ~1.73 Å) to confirm regiochemistry .

- PXRD : Compare experimental vs. simulated patterns to detect amorphous impurities .

- Synchrotron analysis : High-resolution data (≤ 0.8 Å) identifies lattice defects or solvates .

Methodological: How to troubleshoot low yields in cross-coupling reactions?

Common issues and fixes:

- Catalyst deactivation : Use fresh Pd(OAc)₂/XPhos with degassed solvents to prevent oxidation .

- Base optimization : Replace K₂CO₃ with Cs₂CO₃ for better solubility in polar aprotic solvents .

- Microwave parameters : Adjust power (150–200 W) and time (10–30 min) to balance conversion vs. decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.